6-Methyl-5-phenylpyridine-2-carboxylic acid
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Overview
Description
6-Methyl-5-phenylpyridine-2-carboxylic acid is an organic compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol . It is a derivative of pyridine, characterized by a methyl group at the 6th position and a phenyl group at the 5th position of the pyridine ring, along with a carboxylic acid group at the 2nd position.
Preparation Methods
The synthesis of 6-Methyl-5-phenylpyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-chloronicotinic acid with phenylmagnesium bromide, followed by methylation using methyl iodide . The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
6-Methyl-5-phenylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include various substituted pyridine derivatives and alcohols .
Scientific Research Applications
6-Methyl-5-phenylpyridine-2-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-5-phenylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
6-Methyl-5-phenylpyridine-2-carboxylic acid can be compared with other similar compounds, such as:
2-Methyl-6-phenylpyridine: Similar structure but lacks the carboxylic acid group, leading to different chemical reactivity and applications.
5-Phenylpyridine-2-carboxylic acid: Lacks the methyl group, which affects its physical and chemical properties.
6-Methylpyridine-2-carboxylic acid: Lacks the phenyl group, resulting in different biological activities and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
762187-08-6 |
---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
6-methyl-5-phenylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H11NO2/c1-9-11(10-5-3-2-4-6-10)7-8-12(14-9)13(15)16/h2-8H,1H3,(H,15,16) |
InChI Key |
SUTSUPHFURYRDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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